molecular formula C19H22N2O4S B2678814 Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034388-08-2

Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No.: B2678814
CAS No.: 2034388-08-2
M. Wt: 374.46
InChI Key: UKNSIAQBSLDSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were designed and synthesized for their potential to inhibit Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promising activity against tuberculosis with minimal cytotoxicity. This research demonstrates the compound's role in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Synthesis and Microbial Studies of New Pyridine Derivatives

Another study explored the synthesis of new pyridine derivatives, showcasing their antibacterial and antifungal activities. These derivatives were prepared from various compounds, including 2-amino substituted benzothiazoles, highlighting the potential for developing new antimicrobial agents (N. Patel & S. N. Agravat, 2007).

Advancements in Piperidine Synthesis

Research on 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine, has opened new avenues for synthesizing optically pure piperidines. These derivatives have shown significant potential as intermediates for a wide range of amines containing a substituted piperidine subunit, indicating their versatility in synthetic organic chemistry (H. P. Acharya & D. Clive, 2010).

Development of Arylation Processes

A novel palladium-catalyzed arylation process based on C-H activation has been developed, utilizing pyridine-containing directing groups. This process enables the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives, broadening the scope of C-H bond functionalization in organic synthesis (V. Zaitsev, D. Shabashov, & O. Daugulis, 2005).

Synthesis of N-substituted Derivatives

A study on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated the compound's utility in generating compounds with moderate to significant antibacterial activity. This showcases the compound's role in medicinal chemistry and drug development (H. Khalid et al., 2016).

Properties

IUPAC Name

pyridin-3-ylmethyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(25-14-17-7-4-10-20-13-17)21-11-8-18(9-12-21)26(23,24)15-16-5-2-1-3-6-16/h1-7,10,13,18H,8-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNSIAQBSLDSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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